3-Bromo-2,4-dichloro-6-fluoroaniline

Catalog No.
S14027242
CAS No.
M.F
C6H3BrCl2FN
M. Wt
258.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,4-dichloro-6-fluoroaniline

Product Name

3-Bromo-2,4-dichloro-6-fluoroaniline

IUPAC Name

3-bromo-2,4-dichloro-6-fluoroaniline

Molecular Formula

C6H3BrCl2FN

Molecular Weight

258.90 g/mol

InChI

InChI=1S/C6H3BrCl2FN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2

InChI Key

JGEGYYJZCLFLGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)N)F

3-Bromo-2,4-dichloro-6-fluoroaniline is an organic compound characterized by its unique halogenated structure, which includes bromine, chlorine, and fluorine substituents on an aniline ring. Its molecular formula is C6H3BrCl2FC_6H_3BrCl_2F, and it has a molecular weight of approximately 238.45 g/mol. The compound features a bromine atom at the 3-position, two chlorine atoms at the 2- and 4-positions, and a fluorine atom at the 6-position of the benzene ring. This specific arrangement of substituents contributes to its distinct chemical reactivity and biological properties.

  • Substitution Reactions: The halogen atoms can be substituted with different functional groups using nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
  • Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to yield corresponding amines. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used for oxidation, while lithium aluminum hydride or sodium borohydride serve as reducing agents.

Research indicates that 3-Bromo-2,4-dichloro-6-fluoroaniline exhibits significant biological activity. Its halogenated structure is associated with various pharmacological properties, including potential antimicrobial and anticancer activities. The compound's interactions with biological systems are of particular interest in drug development and therapeutic applications.

The synthesis of 3-Bromo-2,4-dichloro-6-fluoroaniline can be achieved through several methods:

  • Halogenation of Aniline Derivatives: A common approach involves the diazotization of aniline derivatives followed by a Sandmeyer reaction using cuprous bromide in hydrobromic acid.
  • Sequential Halogenation: Another method includes treating aniline with bromine, chlorine, and fluorine in controlled conditions to achieve the desired substitution pattern .

Industrial production often employs continuous flow reactors and automated systems to enhance yield and purity while maintaining consistent quality.

3-Bromo-2,4-dichloro-6-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of complex organic molecules and potential drug candidates.
  • Agrochemicals: The compound is utilized in the production of pesticides and herbicides.
  • Dyes and Pigments: It acts as a precursor for various dyes used in textile and industrial applications.

Studies on the interaction mechanisms involving 3-Bromo-2,4-dichloro-6-fluoroaniline have revealed insights into its reactivity with biological molecules. The compound's halogenated structure may influence its binding affinity to target proteins or enzymes, which is crucial for understanding its pharmacological effects. Additionally, research is ongoing to explore its potential interactions with DNA and other biomolecules, which could elucidate its mechanisms of action in biological systems.

Several compounds share structural similarities with 3-Bromo-2,4-dichloro-6-fluoroaniline. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,6-Dibromo-4-fluoroanilineC6H4Br2FC_6H_4Br_2FLacks chlorination; more reactive towards electrophiles.
5-Bromo-1,3-dichloro-2-fluorobenzeneC6H2BrCl2FC_6H_2BrCl_2FDifferent substitution pattern; potential for different reactivity.
2-Bromo-3-fluoroanilineC6H5BrFC_6H_5BrFSimpler structure; lacks dichlorination.

The unique combination of bromine, chlorine, and fluorine in 3-Bromo-2,4-dichloro-6-fluoroaniline contributes to its distinct chemical behavior and potential applications across various fields.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.88100 g/mol

Monoisotopic Mass

256.88100 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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